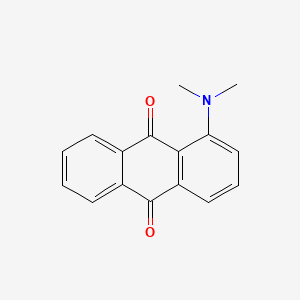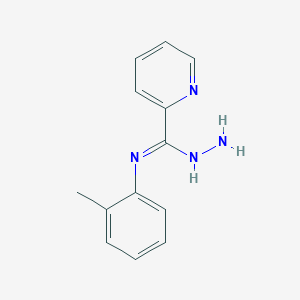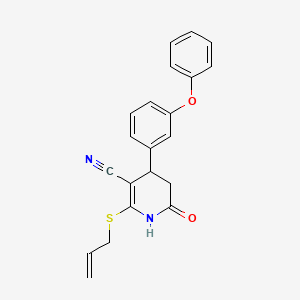![molecular formula C16H24N2O2 B5160155 4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5160155.png)
4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide, also known as EPEB, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. EPEB is a selective agonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes in the central nervous system.
作用機序
4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide acts as a selective agonist of mGluR5, which is a G protein-coupled receptor that modulates the activity of ion channels and intracellular signaling pathways. Activation of mGluR5 by this compound leads to the activation of the protein kinase C (PKC) and extracellular signal-regulated kinase (ERK) signaling pathways, which are involved in various cellular processes such as gene expression, synaptic plasticity, and cell survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal models. It has been found to modulate the release of neurotransmitters such as dopamine, glutamate, and GABA, which are involved in various neurological and psychiatric disorders. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
実験室実験の利点と制限
One of the advantages of using 4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide in lab experiments is its high selectivity for mGluR5, which allows for the specific manipulation of this receptor without affecting other receptors. Moreover, this compound has good pharmacokinetic properties, which allow for its easy administration and distribution in animal models. However, one of the limitations of using this compound is its potential toxicity at high doses, which requires careful monitoring and dose optimization in lab experiments.
将来の方向性
There are several future directions for research on 4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide. One direction is to investigate its potential therapeutic applications in human neurological and psychiatric disorders. Another direction is to study its effects on other signaling pathways and cellular processes that are involved in neurological and psychiatric disorders. Moreover, further research is needed to optimize the dose and administration of this compound in animal models to minimize potential toxicity. Finally, the development of more selective and potent mGluR5 agonists based on the structure of this compound may lead to the discovery of new therapeutic agents for neurological and psychiatric disorders.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in scientific research for its potential therapeutic applications in various neurological and psychiatric disorders. It acts as a selective agonist of mGluR5 and modulates various cellular processes and signaling pathways. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound. Further studies on this compound may lead to the development of new therapeutic agents for neurological and psychiatric disorders.
合成法
The synthesis of 4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide involves several steps, starting from commercially available starting materials. The first step is the protection of the amine group of piperidine with a Boc (tert-butyloxycarbonyl) group. The second step involves the reaction of the protected piperidine with 4-ethoxybenzoyl chloride to form the intermediate product. The final step involves the deprotection of the Boc group to obtain this compound as a white solid with high purity and yield.
科学的研究の応用
4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide has been studied extensively in scientific research for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and traumatic brain injury. This compound has also been shown to improve cognitive function and memory in animal models of schizophrenia and depression. Moreover, this compound has been found to reduce drug-seeking behavior in animal models of addiction.
特性
IUPAC Name |
4-ethoxy-N-(2-piperidin-1-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-2-20-15-8-6-14(7-9-15)16(19)17-10-13-18-11-4-3-5-12-18/h6-9H,2-5,10-13H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSKULZTSJXHTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-({[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B5160085.png)
![17-(4-iodo-2-methylphenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5160093.png)
![2-{3,5-dichloro-2-[(2-fluorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5160096.png)

![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(1H-indol-3-yl)ethanamine](/img/structure/B5160116.png)
![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-phenylacetamide](/img/structure/B5160118.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(3-methoxypropyl)glycinamide](/img/structure/B5160123.png)
![4-[4-(4-isopropylphenoxy)butyl]morpholine oxalate](/img/structure/B5160138.png)
![5-methyl-4-[(2-methylphenyl)amino]thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B5160147.png)
![2-(benzylsulfonyl)-4,6-diphenylthieno[2,3-b]pyridin-3-amine](/img/structure/B5160157.png)
![2-methoxyethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5160163.png)

![2-amino-5'-bromo-7-hydroxy-2'-oxo-1',2'-dihydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5160187.png)